Cas no 62789-50-8 (N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide)

N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide structure
62789-50-8 structure
Product Name:N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide
CAS No:62789-50-8
MF:C15H17NO2S
MW:275.36598277092
CID:957893
PubChem ID:265911
Update Time:2025-04-19

N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide
    • 2',5'-dimethyl-p-toluenesulfonanilide
    • AC1L6N9Y
    • AC1Q2J26
    • CHEMBL502405
    • N-(2,5-Dimethyl-phenyl)-N'-phenyl-harnstoff
    • N-(2,5-dimethylphenyl)-p-toluenesulfonamide
    • N-(2,5-dimethylphenyl)-p-toluenesulphonamide
    • N-(p-toluenesulphonyl)-2,5-xylidide
    • N-2.5-Dimethyl-phenyl-N'-phenylcarbamid
    • NSC164206
    • Oprea1_293556
    • STL012279
    • toluene-4-sulfonic acid-(2,5-dimethyl-anilide)
    • Toluol-4-sulfonsaeure-(2,5-dimethyl-anilid)
    • NSC102630
    • SR-01000410446
    • DTXSID00978452
    • OMMRROUCSIQTHV-UHFFFAOYSA-N
    • NCIOpen2_007089
    • N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide #
    • NSC-102630
    • DS-001789
    • N-(2,5-dimethylphenyl)-4-methyl-benzenesulfonamide
    • SR-01000410446-1
    • CCG-104990
    • STL387961
    • Oprea1_845374
    • 62789-50-8
    • N-(2,5-Dimethylphenyl)-4-methylbenzene-1-sulfonamide
    • Oprea1_684319
    • AKOS001485715
    • Inchi: 1S/C15H17NO2S/c1-11-5-8-14(9-6-11)19(17,18)16-15-10-12(2)4-7-13(15)3/h4-10,16H,1-3H3
    • InChI Key: OMMRROUCSIQTHV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1C=C(C)C=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 275.09811
  • Monoisotopic Mass: 275.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 46.17
  • LogP: 4.56640
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